1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)ethan-1-one is a heterocyclic compound belonging to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and significant importance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)ethan-1-one can be achieved through various methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the 1,5-naphthyridine skeleton .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where alkyl halides react with the compound to form N-alkyl substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, base-induced hydrogen halide elimination.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family, known for its diverse biological activities.
1,5-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct properties and activities.
Uniqueness
1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-7-9(8(2)14)6-11-10(13-7)4-3-5-12-11/h6,12H,3-5H2,1-2H3 |
InChI Key |
IDTGXPFTGHMOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1C(=O)C)NCCC2 |
Origin of Product |
United States |
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